molecular formula C18H16O5 B13905870 Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate

Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate

Cat. No.: B13905870
M. Wt: 312.3 g/mol
InChI Key: UIHMVLHYUDSLBI-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate is an organic compound belonging to the class of esters It is characterized by the presence of a phenoxyphenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(4-phenoxyphenyl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: 2,4-dioxo-4-(4-phenoxyphenyl)butanoic acid.

    Reduction: 2,4-dihydroxy-4-(4-phenoxyphenyl)butanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenoxyphenyl group may enhance the compound’s binding affinity to its targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-phenyl-2,4-dioxobutanoate
  • Methyl 2,4-dioxo-4-phenylbutanoate
  • Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

Uniqueness

Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate

InChI

InChI=1S/C18H16O5/c1-2-22-18(21)17(20)12-16(19)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

UIHMVLHYUDSLBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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